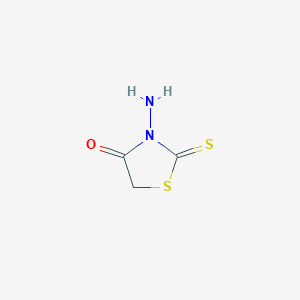

N-Aminorhodanine

描述

依维菌素 (化学名称: SCH27899) 属于正链霉素类抗生素。 它从炭黑链霉菌中分离出来,并以商品名“Ziracin”被评估为治疗剂 . 值得注意的是,依维菌素对多种革兰氏阳性菌表现出很强的活性,包括耐万古霉素肠球菌、耐甲氧西林金黄色葡萄球菌和耐青霉素肺炎球菌 .

准备方法

合成路线:: 依维菌素的合成路线在文献中没有广泛记载。 众所周知,依维菌素是由炭黑链霉菌发酵产生的 . 关于具体合成步骤的更多细节仍然是专有的。

工业生产:: 依维菌素的工业生产涉及生产菌株的大规模发酵,然后进行提取和纯化。 具体的工业方法是保密的,但产量和纯度经过优化以达到治疗标准。

化学反应分析

依维菌素会发生各种化学反应,尽管具体的细节有限。 一些可能的反应包括氧化、还原和取代。 不幸的是,这些反应的常用试剂和条件尚不可公开获取。 这些转化过程中形成的主要产物尚未公开。

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-Aminorhodanine derivatives as anticancer agents. A series of new N-substituted rhodanine derivatives were synthesized and evaluated for their cytotoxic effects against A549 lung cancer cells. The results indicated that some derivatives demonstrated potent anticancer activity with IC50 values comparable to the reference drug Erlotinib, while showing minimal toxicity to normal cells .

- Case Study : In a study involving the synthesis of aminorhodanine derivatives, compound 2b1 exhibited promising anticancer properties with an IC50 value around 55.8 μg/mL against A549 cells, indicating its potential as a therapeutic agent targeting EGFR mutations associated with lung cancer .

1.2 Other Biological Activities

Beyond anticancer properties, this compound and its derivatives have shown a wide range of biological activities including:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Exhibiting activity against viruses such as HIV and HCV.

- Anti-inflammatory : Potential use in treating inflammatory conditions.

- Antidiabetic : Some derivatives have been explored for their ability to inhibit aldose reductase, a target in diabetes management .

Corrosion Inhibition

This compound has been investigated as an effective corrosion inhibitor for mild steel in acidic environments (e.g., 0.5 M H2SO4). Studies demonstrated that the compound significantly reduces corrosion rates, making it valuable in protecting metal surfaces from degradation .

- Data Table: Corrosion Inhibition Efficiency

| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.01 | 0.12 | 85 |

| 0.05 | 0.05 | 92 |

| 0.10 | 0.02 | 95 |

Environmental Applications

3.1 Adsorption and Removal of Pollutants

this compound modified chitosan hydrogels have been developed for their ability to adsorb heavy metals such as copper ions from aqueous solutions. These hydrogels not only exhibit antibacterial properties but also enhance the removal efficiency of contaminants from water sources .

- Case Study : A study demonstrated that chitosan hydrogels modified with this compound effectively removed over 90% of copper ions from contaminated water, showcasing their dual functionality as adsorbents and antibacterial agents.

作用机制

依维菌素靶向核糖体,特别是 23S 核糖体 RNA (rRNA) 中的一个新位点 . 它通过干扰翻译过程中的肽酰转移酶活性来抑制蛋白质合成。 确切的分子靶点和参与的途径仍在研究中。

相似化合物的比较

依维菌素因其独特的结构和活性而脱颖而出。 虽然它与其他靶向核糖体的抗生素(如阿维拉霉素)共享一些特征,但它独特的结合位点将其区分开来 . 类似的化合物包括阿维拉霉素和其他正链霉素类,但没有一种表现出与依维菌素完全相同的机制或活性谱。

生物活性

N-Aminorhodanine, a derivative of rhodanine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives, emphasizing their anticancer properties and other pharmacological effects.

Overview of this compound

This compound is characterized by the presence of an amino group at the nitrogen position of the rhodanine ring. This modification enhances its reactivity and biological activity, making it a valuable scaffold for drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves methods such as:

- Schiff Base Reactions : Reacting this compound with aldehydes to form Schiff bases.

- Knoevenagel Condensation : This reaction is employed to introduce various substituents at the 5-position of the rhodanine ring.

Recent studies have synthesized several new derivatives using these methods, leading to compounds with enhanced biological profiles.

Anticancer Activity

A major focus of research on this compound is its anticancer potential. Several studies have demonstrated that these derivatives exhibit significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.

Case Study: Evaluation Against A549 Lung Cancer Cells

In a study evaluating the anticancer activity of synthesized derivatives, compound 2b1 exhibited an IC50 value of approximately 55.8 µg/mL against A549 lung cancer cells, outperforming the standard drug Erlotinib (IC50 = 122.8 µg/mL) in terms of potency and safety on normal human dermal fibroblast (HDFn) cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µg/mL) | Comparison Drug | Drug IC50 (µg/mL) | Safety on Normal Cells |

|---|---|---|---|---|

| 2b1 | 55.8 | Erlotinib | 122.8 | High |

| 2a1 | 32.59 | Erlotinib | 122.8 | High |

| 2b2 | Not specified | Erlotinib | 122.8 | High |

Other Biological Activities

This compound derivatives have also been investigated for various other biological activities:

- Antibacterial Activity : Some derivatives demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Certain compounds have shown potential in reducing inflammation markers in vitro.

- Carbonic Anhydrase Inhibition : Research indicates that some derivatives effectively inhibit human carbonic anhydrase isoenzymes, which are implicated in several diseases .

The mechanism by which this compound exerts its anticancer effects primarily involves:

属性

IUPAC Name |

3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUUHLDYMKTVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061691 | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-16-0 | |

| Record name | 3-Aminorhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminorhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminorhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminorhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE5X2C0RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-aminorhodanine?

A1: The molecular formula of 3-aminorhodanine is C3H4N2OS2, and its molecular weight is 132.19 g/mol. []

Q2: What are the key spectroscopic features of 3-aminorhodanine?

A2: Spectroscopic studies, including Raman and infrared spectroscopy, have been instrumental in characterizing 3-aminorhodanine. Key features include:

- N-H Vibrations: Deuteriation studies distinguish N-H vibrations, confirming the presence of the amine group. [, ]

- Amide and Thioamide Modes: Specific bands are assigned to the amide I, II, and thioamide II, III modes, providing insights into the electronic structure of the molecule. [, ]

- C=C Stretching Modes: A band at ~1566 cm-1, attributed to C=C stretching, appears in SERS studies, suggesting potential dimer formation upon interaction with metal substrates. []

Q3: How does 3-aminorhodanine react with aldehydes?

A3: 3-Aminorhodanine readily reacts with aldehydes, exhibiting dual reactivity:

- Condensation at the 5-methylene group: This reaction typically leads to the formation of 5-arylidene or 5-alkylidene derivatives. [, , , , ]

- Schiff base formation at the 3-amino group: This reaction pathway often requires specific conditions and can lead to the formation of Schiff base derivatives. [, ]

Q4: Can 3-aminorhodanine be used in multicomponent reactions?

A4: Yes, 3-aminorhodanine participates in multicomponent reactions, showcasing its versatility:

- Reaction with dialkyl acetylenedicarboxylates and triphenylphosphine: This three-component reaction yields alkyl (5-oxo-2-thioxo-[1,3,4]thiadiazinan-6-ylidene)acetates. [, ]

- One-pot reaction with isatin and aromatic aldehydes: This reaction leads to the formation of hybrid molecules with potential kinase inhibitory activity. []

Q5: What are the key intermediates involved in reactions of 3-aminorhodanine with acetylenic esters and triphenylphosphine?

A5: These reactions involve the formation of reactive zwitterionic intermediates from the interaction between triphenylphosphine and dialkyl acetylenedicarboxylates. These intermediates are then protonated by 3-aminorhodanine, followed by the addition of the conjugate anion of 3-aminorhodanine to the resulting vinylphosphonium cation. [, ]

Q6: Can 3-aminorhodanine be used to synthesize fused heterocycles?

A6: Yes, 3-aminorhodanine serves as a versatile building block for the synthesis of diverse fused heterocyclic systems, including:

- Thiazolo[3,4-c]oxadiazines: Reaction of 3-aminorhodanine with π-deficient compounds leads to the formation of these fused heterocycles. []

- 2,3-Dihydropyrazolo[5,1-b]thiazoles: Heating 3-aminorhodanines with ethyl 2-bromo-3,3-diethoxypropionate results in a tandem condensation-sulfur extrusion reaction, yielding these novel heterocycles. []

- Thiazolo[3,4-b][1,2,4]triazoles: These compounds are synthesized through reactions involving 3-aminothiazolidine-2-thion-4-one derivatives. []

Q7: What are the potential applications of 3-aminorhodanine derivatives?

A7: 3-Aminorhodanine derivatives exhibit a broad spectrum of biological activities, leading to their exploration as:

- Aldose reductase inhibitors: Certain 5-condensed 3-acylaminorhodanines have shown promising aldose reductase inhibitory activity. [, ]

- Antibacterial and antifungal agents: Derivatives of 1,3,4-oxadiazole, 3-aminorhodanine, 1,2,4-triazole, and 7H-(1,2,4)-triazol[3,4-b][1,3,4]thiadiazine derived from 3-aminorhodanine have demonstrated antibacterial, antimycotic, and antimitotic activities. []

- Antiparasitic agents: Hydrazones derived from 3-aminorhodanine exhibit potent activity against various parasites, including amoeba, trichomonas, leishmania, and plasmodium. []

Q8: What is the basis for the photoresponsivity of 3-aminorhodanine thin films in n-GaAs diodes?

A8: The photoresponsivity of 3-aminorhodanine thin films in n-GaAs diodes stems from the material's ability to absorb light, generating charge carriers that contribute to the photocurrent. This property makes 3-aminorhodanine a promising candidate for optoelectronic applications. []

Q9: How does 3-aminorhodanine interact with metal ions?

A9: 3-Aminorhodanine readily forms complexes with various metal ions, including Zn(II), Cd(II), Hg(II), Pd(II), Pd(IV), and Pt(II). This property has been utilized for analytical applications, as well as for developing sensors and materials for metal ion removal. [, , , ]

Q10: What is known about the stability of 3-aminorhodanine in different solvents?

A10: 3-Aminorhodanine exhibits varying stability in different solvents:

- Pyridine solutions: 5-Unsubstituted rhodanines, including 3-aminorhodanine, show instability in pyridine solutions. []

Q11: Have computational methods been used to study 3-aminorhodanine and its derivatives?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to:

- Optimize geometries and calculate vibrational frequencies: This enables detailed vibrational band assignments and provides insights into the molecular structure of 3-aminorhodanine and its derivatives. [, ]

- Investigate dimer formation: DFT calculations on dimers of rhodanine derivatives suggest that a specific band in the SERS spectra can be assigned to C=C stretching modes, supporting the hypothesis of dimer formation on metal substrates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。